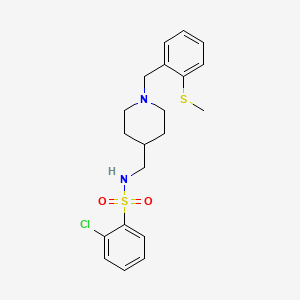

2-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O2S2/c1-26-19-8-4-2-6-17(19)15-23-12-10-16(11-13-23)14-22-27(24,25)20-9-5-3-7-18(20)21/h2-9,16,22H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCMEBNGVIIFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Attachment of the Methylthio Group: The methylthio group is introduced through a thiolation reaction, where a thiol reacts with the benzyl derivative.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The aromatic rings can undergo reduction reactions, although these are less common due to the stability of the aromatic system.

Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: It can be used in studies investigating the interaction of sulfonamide derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to interact with enzymes by mimicking the structure of natural substrates, thereby inhibiting enzyme activity. The piperidine ring can interact with receptors in the nervous system, potentially modulating neurotransmitter activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituent Effects : The target compound’s 2-chloro and methylthio groups contrast with analogs featuring 5-chloro , fluoro , or methoxy substituents. These differences alter electronic properties (e.g., electron-withdrawing vs. donating effects) and steric profiles, which may impact receptor binding .

- Synthetic Yields : Analogs with bulkier substituents (e.g., naphthalene in 18 ) show slightly lower yields (73%) compared to simpler chloro derivatives (83% for 15 ), suggesting steric hindrance during sulfonylation .

Pharmacological Profiles

- Compound 17 (5-chloro-2-methoxy analog): Showed improved metabolic stability over fluorinated derivatives, attributed to the methoxy group’s resistance to oxidative metabolism .

- Trifluoroethoxy-phenoxy analogs (e.g., 10, 11): Targeted α1A/α1D-adrenergic receptors for uroselective applications, highlighting the role of electron-withdrawing groups (e.g., trifluoroethoxy) in enhancing receptor selectivity .

Target Compound’s Hypothetical Advantages :

- The absence of fluorine or methoxy groups could reduce metabolic degradation compared to 16 or 17 , though this requires experimental validation.

Physicochemical Properties

- Molecular Weight : The target compound (MW: ~435 g/mol) is lighter than dihydrobenzofuran-linked analogs (e.g., 15 at 479 g/mol), which may enhance bioavailability .

- Solubility: Sulfonamides with polar substituents (e.g., methoxy in 17) exhibit higher aqueous solubility than nonpolar derivatives like 18 .

Biological Activity

2-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound with potential biological activity. Its structure includes a chloro group, a sulfonamide moiety, and a piperidine ring, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its therapeutic potential and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 425.0 g/mol. The presence of various functional groups suggests diverse reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 425.0 g/mol |

| CAS Number | 1235669-51-8 |

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as enzyme inhibitors. Notably, benzenesulfonamides have been studied for their roles in:

- Anti-inflammatory effects : Many compounds in this class inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.

- Anticancer properties : Similar structures have shown promise in inhibiting the growth of various cancer cell lines, including breast and lung cancers .

The specific mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity.

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that this compound may also possess these properties .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Aminobenzenesulfonamide | Amino group instead of chloro | Antibacterial properties | Simpler structure |

| N-(piperidin-4-yl)-benzenesulfonamide | Lacks chlorination | Potentially similar enzyme inhibition | No methylthio substitution |

| 2-Methylthio-N-benzenesulfonamide | Methylthio group present | Anticancer activity reported | Different substitution pattern |

This table illustrates how variations in substituents influence biological activity and chemical properties.

Q & A

Q. What synthetic strategies are recommended for preparing 2-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized for purity?

- Methodological Answer : The compound can be synthesized via a sulfonamide coupling reaction. A primary amine intermediate (e.g., 1-(2-(methylthio)benzyl)piperidin-4-yl)methanamine) is reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base like K₂CO₃. The reaction typically proceeds in anhydrous dichloromethane (DCM) or acetonitrile under nitrogen at room temperature for 12–24 hours. Post-reaction, the mixture is washed with water, dried over Na₂SO₄, and purified via column chromatography (silica gel, eluent: DCM/methanol gradient). Yields for analogous sulfonamides range from 67% to 83% . Key Data :

| Sulfonyl Chloride Used | Yield | Purity (UPLC/MS) |

|---|---|---|

| 3-Chlorobenzenesulfonyl | 83% | >95% |

| 5-Chloro-2-fluoro | 67% | >95% |

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation involves ¹H/¹³C NMR to verify proton environments and carbon frameworks. For example, the methylthio group (-SCH₃) appears as a singlet near δ 2.4 ppm in ¹H NMR. UPLC/MS ensures molecular weight accuracy (e.g., [M+H]⁺ ion matching theoretical mass). Advanced characterization may include X-ray crystallography for unambiguous confirmation, as demonstrated for structurally related N-(aroyl)arylsulfonamides .

Q. Which solvents and purification techniques are effective for isolating this sulfonamide?

- Methodological Answer :

- Solvents : Anhydrous DCM or acetonitrile for reactions; methanol/water mixtures for recrystallization.

- Purification : Silica gel chromatography (eluent: DCM/methanol 95:5 to 90:10) effectively removes unreacted sulfonyl chlorides. For crystalline derivatives, slow evaporation from ethanol/water (7:3) yields high-purity solids .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating α2A/5-HT7 receptor antagonism of this compound?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-RX821002 for α2A, [³H]-5-CT for 5-HT7) on transfected HEK293 cells. Calculate IC₅₀ values via competitive binding curves .

- Functional Assays : Measure cAMP accumulation (HTRF-based kits) to assess Gαi/o-coupled α2A and 5-HT7 receptor inhibition. EC₅₀ values for related compounds range from 10–100 nM .

- Selectivity Profiling : Screen against off-target receptors (e.g., dopamine D₂, serotonin 5-HT1A) to confirm specificity.

Q. How do structural modifications at the benzyl or piperidine moieties influence binding affinity?

- Methodological Answer :

- Benzyl Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -F) enhances receptor interaction via hydrophobic pockets. For example, 5-chloro-2-fluoro substitution increased α2A affinity by 1.5-fold compared to unsubstituted analogs .

- Piperidine Modifications : Methylation at the piperidine nitrogen reduces metabolic clearance but may sterically hinder binding. Computational docking (e.g., AutoDock Vina) predicts optimal substituent positioning within receptor cavities .

Q. What computational approaches predict pharmacokinetic properties, and how do they align with experimental data?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate LogP (~3.2) and CNS permeability (+2.1), suggesting blood-brain barrier penetration.

- Metabolic Stability : CYP450 isoform interaction risks (e.g., CYP3A4 inhibition) are modeled via StarDrop. Experimental validation uses liver microsomes (e.g., t₁/₂ > 60 minutes in human hepatocytes) .

- Docking Studies : Molecular dynamics simulations (AMBER/NAMD) predict stable binding poses with α2A (ΔG = -9.8 kcal/mol) and 5-HT7 (ΔG = -8.5 kcal/mol) receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.